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molecular formula C13H21N3 B8332018 [1-(4-Amino-3-methylphenyl)pyrrolidin-3-yl]dimethylamine

[1-(4-Amino-3-methylphenyl)pyrrolidin-3-yl]dimethylamine

Cat. No. B8332018
M. Wt: 219.33 g/mol
InChI Key: BBRHHIFWASJZMD-UHFFFAOYSA-N
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Patent
US08828991B2

Procedure details

A suspension of dimethyl-[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl]amine (200 mg) and palladium (10% on carbon, 10 mg) in methanol (10 mL) was vigorously stirred under an atmosphere of hydrogen at atmospheric pressure for 5 hours. The catalyst was then filtered off with suction and the filtrate was concentrated. The product with the molecular weight of 219.33 (C13H21N3) was obtained in this way; MS (ESI): 220 (M+H+).
Name
dimethyl-[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl]amine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[CH:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[C:10]([CH3:17])[CH:9]=2)[CH2:4]1>CO.[Pd]>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([N:5]2[CH2:6][CH2:7][CH:3]([N:2]([CH3:18])[CH3:1])[CH2:4]2)=[CH:9][C:10]=1[CH3:17]

Inputs

Step One
Name
dimethyl-[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl]amine
Quantity
200 mg
Type
reactant
Smiles
CN(C1CN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was vigorously stirred under an atmosphere of hydrogen at atmospheric pressure for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 219.33 (C13H21N3) was obtained in this way

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC1=C(C=C(C=C1)N1CC(CC1)N(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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